molecular formula C15H23NO3S B224725 N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B224725
M. Wt: 297.4 g/mol
InChI Key: BKJYLGKVPCZFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.

Biochemical And Physiological Effects

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been shown to have interesting biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, suggesting a potential therapeutic application in this disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting a potential therapeutic application in this disease. In addition, it has been shown to have potential anticancer effects by inhibiting the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows for the selective inhibition of this enzyme without affecting other enzymes in the body. However, a limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, suggesting that caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the use of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as glaucoma, epilepsy, and cancer. Finally, the toxicity of this compound should be further investigated to determine its safety for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopentylamine and ethanol. The reaction is carried out under reflux conditions and the product is obtained as a white solid after purification.

Scientific Research Applications

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been used in scientific research as a potential inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition may have potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-4-19-14-10-15(12(3)9-11(14)2)20(17,18)16-13-7-5-6-8-13/h9-10,13,16H,4-8H2,1-3H3

InChI Key

BKJYLGKVPCZFBS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.